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Compound of Interest

Compound Name: Peptide K

Cat. No.: B15547009

Introduction

Peptide K is a novel 50-amino acid therapeutic peptide candidate. To facilitate preclinical and
clinical development, a robust and scalable method for producing high-purity Peptide K is
essential. This document outlines a comprehensive protocol for the recombinant expression of
Peptide K in Escherichia coli and its subsequent purification. The strategy employs an N-
terminal Hexahistidine (6xHis) tag coupled with a Tobacco Etch Virus (TEV) protease cleavage
site, allowing for efficient capture and subsequent tag removal to yield the native peptide. The
purification protocol involves a multi-step chromatographic process designed to achieve high
yield and >99% purity.

Principle of the Method

The workflow begins with the expression of a fusion protein (6xHis-TEV-Peptide K) in E. coli
BL21(DE3) cells. Expression is induced by Isopropyl 3-D-1-thiogalactopyranoside (IPTG).
Following cell lysis, the His-tagged Peptide K is captured using Immobilized Metal Affinity
Chromatography (IMAC). The 6xHis tag is then proteolytically cleaved by TEV protease. A
subtractive IMAC step is subsequently used to remove the cleaved tag and the His-tagged TEV
protease. The final polishing step, Size-Exclusion Chromatography (SEC), separates the target
peptide from any remaining impurities and aggregates, resulting in a highly pure and
homogenous product.

Experimental Workflow and Signaling Pathway
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Figure 1: Overall Workflow for Peptide K Production
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Caption: Workflow from gene to purified peptide.
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Figure 2: Hypothetical Signaling Pathway of Peptide K
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Caption: Peptide K as an agonist for a cell surface receptor.
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Quantitative Data Summary

The following table summarizes the expected results from a 1-liter E. coli culture.

Purification Total Protein

Peptide K (mg) Yield (%) Purity (%)

Step (mg)
Crude Lysate 2500 100 100 ~4
IMAC Elution 120 90 90 ~75
TEV Cleavage &

95 85 85 ~90
Reverse IMAC
Size-Exclusion

75 72 72 >99

Chromatography

Detailed Experimental Protocols

1. Expression of 6xHis-TEV-Peptide K
e 1.1 Transformation:
o Thaw a 50 pL aliquot of chemically competent E. coli BL21(DES3) cells on ice.
o Add 10 ng of the pET-28a(+)-Peptide K plasmid to the cells. Swirl gently to mix.
o Incubate on ice for 30 minutes.
o Heat-shock the cells at 42°C for 45 seconds.
o Immediately return the cells to ice for 2 minutes.

o Add 950 pL of sterile SOC medium and incubate at 37°C for 1 hour with shaking (220
rpm).

o Plate 100 pL of the cell suspension onto an LB agar plate containing 50 ug/mL kanamycin.
Incubate overnight at 37°C.
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e 1.2 Expression:

o Inoculate a single colony into 50 mL of LB medium with 50 ug/mL kanamycin. Grow
overnight at 37°C with shaking.

o Inoculate 1 L of LB medium (with kanamycin) with the 50 mL overnight culture.
o Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

o Cool the culture to 18°C and induce expression by adding IPTG to a final concentration of
0.5 mM.

o Continue to incubate at 18°C for 16-18 hours with shaking.
2. Purification of Peptide K

e 2.1 Cell Harvesting and Lysis:

[¢]

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

[¢]

Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50
mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM Imidazole).

[e]

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).

[e]

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the
supernatant.

e 2.2 Immobilized Metal Affinity Chromatography (IMAC):
o Equilibrate a 5 mL Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
o Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

o Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20
mM Imidazole).
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o Elute the fusion protein with 5 CV of Elution Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl,
250 mM Imidazole). Collect 1 mL fractions.

o Analyze fractions by SDS-PAGE and pool those containing the protein of interest.

o 2.3 TEV Protease Cleavage and Reverse IMAC:

o Buffer exchange the pooled fractions into TEV Cleavage Buffer (50 mM Tris-HCI pH 8.0,
150 mM NacCl, 0.5 mM EDTA) using a desalting column or dialysis.

o Add His-tagged TEV protease at a 1:100 (protease:protein) mass ratio.
o Incubate at 4°C for 16 hours.

o To remove the cleaved 6xHis tag and the TEV protease, pass the cleavage reaction
mixture through a freshly equilibrated Ni-NTA column.

o Collect the flow-through, which contains the untagged Peptide K.
e 2.4 Size-Exclusion Chromatography (SEC):

o Concentrate the flow-through from the reverse IMAC step to approximately 2-3 mL using
an appropriate centrifugal filter device.

o Equilibrate an SEC column (e.g., Superdex 75) with SEC Buffer (20 mM HEPES pH 7.4,
150 mM NacCl).

o Load the concentrated sample onto the column.
o Run the chromatography at a flow rate appropriate for the column and collect fractions.

o Analyze fractions by SDS-PAGE, pool the purest fractions containing monomeric Peptide
K, and store at -80°C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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